molecular formula C14H13NO3S B385499 3-(Morpholine-4-carbonyl)isothiochromen-1-one CAS No. 627487-28-9

3-(Morpholine-4-carbonyl)isothiochromen-1-one

Cat. No. B385499
CAS RN: 627487-28-9
M. Wt: 275.32g/mol
InChI Key: ZBMRFYXOBATPTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, such as “3-(Morpholine-4-carbonyl)isothiochromen-1-one”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of “3-(Morpholine-4-carbonyl)isothiochromen-1-one” is characterized by a morpholine ring attached to an isothiochromenone ring via a carbonyl group. The exact structure can be determined using techniques such as X-ray crystallography .

Scientific Research Applications

  • Synthesis of morpholine derivatives: Morpholines and their derivatives, such as morphlinotetrahydrothieno[2,3-c]isoquinolines, are synthesized for potential use in medicinal chemistry and drug development (El-Dean, Radwan, & Zaki, 2008).

  • Reactions with dialkylamines: Certain bromoisothiazole carbonitriles, including morpholine derivatives, react with dialkylamines to produce amino-substituted derivatives, highlighting their chemical versatility (Kalogirou & Koutentis, 2014).

  • Reactions under Willgerodt-Kindler conditions: Morpholine and sulfur under Willgerodt-Kindler conditions can produce various oxo derivatives, showing the utility of morpholine in organic synthesis (Sejbal, Klinot, Protiva, & Vystrčil, 1986).

  • Catalytic applications: Morpholine-2,3-diones, produced via catalytic carbonylation of β-amino alcohols, have important applications as precursors for biologically active nitrogen compounds (Imada, Mitsue, Ike, Washizuka, & Murahashi, 1996).

  • Structural studies: Compounds like N-(4-Methoxybenzoyl)-N'-[2-(morpholinium-1-yl)ethyl]thiourea thiocyanate are studied for their crystal structures, contributing to the understanding of molecular interactions (Yusof & Yamin, 2005).

  • Morpholine synthesis techniques: Advancements in the synthesis of morpholines and carbonyl-containing analogs from amino alcohols and related compounds are explored, highlighting the significance of morpholines in various fields (Palchykov & Chebanov, 2019).

  • Spectroscopic studies: Compounds like 1-(Morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one are synthesized and characterized using spectroscopic methods, demonstrating applications in chemistry and material science (Kotan & Yüksek, 2016).

properties

IUPAC Name

3-(morpholine-4-carbonyl)isothiochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-13(15-5-7-18-8-6-15)12-9-10-3-1-2-4-11(10)14(17)19-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMRFYXOBATPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=CC=CC=C3C(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholine-4-carbonyl)isothiochromen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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